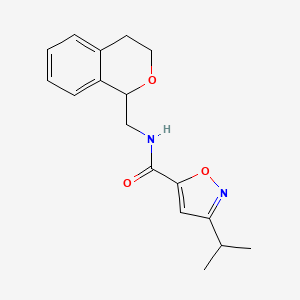

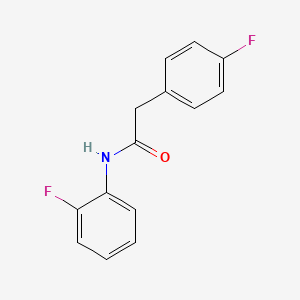

![molecular formula C18H14N2O5 B5568947 2-[3-(乙酰氨基)苯基]-1,3-二氧代-5-异吲哚啉-2-甲酸甲酯](/img/structure/B5568947.png)

2-[3-(乙酰氨基)苯基]-1,3-二氧代-5-异吲哚啉-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals that have been studied for their synthesis methods and chemical properties. It has been explored for its potential in creating various heterocyclic systems and its physical and chemical characteristics.

Synthesis Analysis

- An efficient synthesis method involving three-component reactions and one-pot reactions under solvent-free conditions is described in studies like those by Hajinasiri and Rezayati (2015) (Hajinasiri & Rezayati, 2015).

- Other methods include multi-step syntheses from acetoacetic esters, as elaborated by Selič, Grdadolnik, and Stanovnik (1997) (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

- Detailed molecular structure analysis and density functional method (DFT) studies are conducted on similar compounds, providing insights into the geometric and electronic properties. An example is the work by Şahin et al. (2011), who performed single-crystal X-ray diffraction and DFT studies (Şahin et al., 2011).

Chemical Reactions and Properties

- The compound's reactivity in various chemical reactions has been explored, like in the work of Susanti et al. (2012), who investigated its reactivity in hydroamination reactions (Susanti et al., 2012).

科学研究应用

合成和化学反应性

2-[3-(乙酰氨基)苯基]-1,3-二氧代-5-异吲哚啉-2-甲酸甲酯及其相关化合物因其合成和化学反应性而被广泛研究,为在各个领域的进一步研究和应用奠定了基础。例如,已经开发出在无溶剂条件下合成类似化合物衍生物的高效方法,突出了绿色化学的进步和环境友好型合成途径的潜力 (Hajinasiri & Rezayati, 2015)。此外,氨基喹唑啉酮的区域选择性亲电取代方法为精确的化学修饰提供了见解,这对于药物开发和材料科学至关重要 (Smith et al., 1995)。

抗疟疾活性

对相关化合物(例如 5-[(7-氯-4-喹啉基)氨基]-3-[(烷基氨基)甲基] [1,1'-联苯]-2-醇和 N omega-氧化物)的抗疟疾活性的研究表明了开发新抗疟疾药物的潜力。这些研究发现了化学结构和抗疟疾效力之间的相关性,为设计针对耐药性疟疾菌株更有效的治疗方法提供了一条途径 (Werbel et al., 1986)。

荧光光谱和化学合成

N-取代-7-酰氨基-3-苯基异咔唑苯并及其相关衍生物的合成及其荧光光谱为材料科学中的应用开辟了可能性,例如新型荧光标记和传感器的开发。这些化合物表现出独特荧光特性的能力可用于生物成像和诊断,增强生物研究和医学应用中的可视化技术 (Yagi et al., 1969)。

生物活性和化学发现

探索镰刀菌产生苯乙酸衍生物的可能性揭示了发现具有医学和农业应用的新型生物活性化合物的潜力。这项研究强调了研究微生物代谢物对于可能导致新治疗剂或农用化学品的新型化学实体的重要性 (Varma et al., 2006)。

属性

IUPAC Name |

methyl 2-(3-acetamidophenyl)-1,3-dioxoisoindole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5/c1-10(21)19-12-4-3-5-13(9-12)20-16(22)14-7-6-11(18(24)25-2)8-15(14)17(20)23/h3-9H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUAFRNMUIISEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

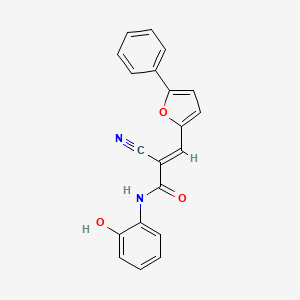

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

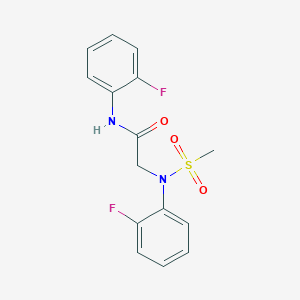

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)

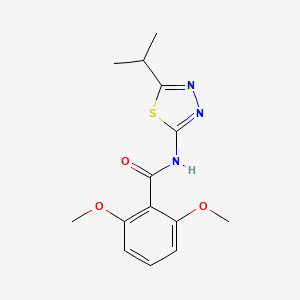

![5-ethyl-7-{4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5568876.png)

![(4aS*,7aR*)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568882.png)

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5568929.png)

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)